molecular formula C9H11N3O4 B7977358 2-Ethoxy-3-nitro-benzoic acid hydrazide

2-Ethoxy-3-nitro-benzoic acid hydrazide

Cat. No.: B7977358
M. Wt: 225.20 g/mol
InChI Key: BEFMVPHGIJNCEP-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitro-benzoic acid hydrazide is a specialty aromatic hydrazide building block designed for research applications. Its molecular structure incorporates both an electron-donating ethoxy group and a strong electron-withdrawing nitro group, making it a valuable precursor in organic synthesis, particularly for constructing functionalized hydrazone derivatives and Schiff bases via condensation reactions with aldehydes and ketones . This compound is primarily used in the synthesis of novel organic materials and for biological activity screening. In materials science, hydrazide derivatives are key components in the development of organic nonlinear optical (NLO) materials . Schiff bases synthesized from similar hydrazides have demonstrated significant NLO properties, with some exhibiting second harmonic generation (SHG) efficiencies comparable to known standards like KDP, making them candidates for applications in optical data storage, optical switching, and optical computing . In biological and medicinal chemistry research, hydrazide-hydrazones are extensively investigated for their antimicrobial potential . Compounds in this class have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . Furthermore, hydrazone derivatives assembled from aromatic hydrazides and aldehydes are also studied for their direct and indirect antioxidant activities, as well as for their inhibitory effects on enzymes like tyrosinase and cholinesterase, which are relevant in the context of oxidative stress-related diseases . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

2-ethoxy-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-8-6(9(13)11-10)4-3-5-7(8)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFMVPHGIJNCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide typically involves the reaction of 2-Ethoxy-3-nitro-benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Ethoxy-3-nitro-benzoic acid+Hydrazine hydrate2-Ethoxy-3-nitro-benzoic acid hydrazide\text{2-Ethoxy-3-nitro-benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Ethoxy-3-nitro-benzoic acid+Hydrazine hydrate→2-Ethoxy-3-nitro-benzoic acid hydrazide

The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-nitro-benzoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of azides or other hydrazide derivatives.

    Substitution: Formation of substituted benzoic acid hydrazides.

Scientific Research Applications

2-Ethoxy-3-nitro-benzoic acid hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The hydrazide moiety can form covalent bonds with target molecules, leading to the modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-nitro-benzoic acid: Lacks the hydrazide moiety but shares the ethoxy and nitro groups.

    3-Nitro-benzoic acid hydrazide: Lacks the ethoxy group but contains the nitro and hydrazide moieties.

    2-Ethoxy-benzoic acid hydrazide: Lacks the nitro group but contains the ethoxy and hydrazide moieties.

Uniqueness

2-Ethoxy-3-nitro-benzoic acid hydrazide is unique due to the presence of all three functional groups (ethoxy, nitro, and hydrazide) in a single molecule

Q & A

Q. What in silico tools are effective for designing hydrazide-based inhibitors or sensors?

  • Answer :
  • Pharmacophore modeling : Identifies critical functional groups (e.g., hydrazide NH₂ for MAO-B inhibition) .
  • QSPR/QSAR : Correlates substituent effects (e.g., Hammett σ values) with bioactivity or corrosion inhibition efficiency .

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